molecular formula C9H16ClNO2 B8269684 Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Cat. No. B8269684
M. Wt: 205.68 g/mol
InChI Key: YYIIVSFTCKNFKZ-PAFGHYSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride involves the reaction of exo-3-azabicyclo[3.2.1]oct-8-ene with methyl chloroformate in the presence of a base to form the desired product. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted side products.

Starting Materials
exo-3-azabicyclo[3.2.1]oct-8-ene, methyl chloroformate, base (e.g. triethylamine), solvent (e.g. dichloromethane)

Reaction
To a solution of exo-3-azabicyclo[3.2.1]oct-8-ene in anhydrous dichloromethane, add a stoichiometric amount of base (e.g. triethylamine) and stir for 10 minutes at room temperature., Slowly add a stoichiometric amount of methyl chloroformate to the reaction mixture while stirring vigorously., Continue stirring the reaction mixture for an additional 2 hours at room temperature., Quench the reaction by adding hydrochloric acid to the mixture until the pH is acidic., Extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain the desired product as a white solid.

properties

IUPAC Name

methyl (1R,5S)-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIVSFTCKNFKZ-PAFGHYSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@@H]2CC[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

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